

How to remove antimony pentachloride impurities from antimony trichloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony trichloride

Cat. No.: B158539

[Get Quote](#)

Technical Support Center: Purification of Antimony Trichloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **antimony trichloride** (SbCl_3). The following information addresses common issues related to the removal of antimony pentachloride (SbCl_5) impurities.

Frequently Asked Questions (FAQs)

Q1: My **antimony trichloride** reagent has a yellow or brownish tint. What is the likely cause and how can I purify it?

A yellow to brown discoloration in **antimony trichloride** typically indicates the presence of impurities, most commonly antimony pentachloride (SbCl_5) or iron compounds.^{[1][2]} Pure **antimony trichloride** should be a colorless, crystalline solid.^[3] To remove these impurities, a chemical reduction followed by fractional distillation is the recommended method.

Q2: What is the principle behind using metallic antimony to purify **antimony trichloride**?

Metallic antimony acts as a reducing agent. When heated with impure **antimony trichloride**, it will reduce antimony pentachloride (SbCl_5) to the desired **antimony trichloride** (SbCl_3).^{[1][4]} This ensures that during the subsequent distillation, the more volatile SbCl_5 is not co-distilled with the product.

Q3: What are the key differences in physical properties between **antimony trichloride** and antimony pentachloride that can be exploited for purification?

The primary physical property difference used for purification is the boiling point. **Antimony trichloride** boils at approximately 223°C, while antimony pentachloride has a lower boiling point and tends to decompose around 140°C.[1] This difference allows for their separation via fractional distillation.[5]

Compound	Formula	Melting Point	Boiling Point	Appearance
Antimony Trichloride	SbCl_3	73°C	223°C	Colorless, crystalline solid
Antimony Pentachloride	SbCl_5	2.8°C	~140°C (decomposes)	Reddish-yellow, fuming liquid

Q4: Can I use other reducing agents besides metallic antimony?

Yes, the literature suggests that iron can also be used to reduce antimony(V) and iron(III) compounds during the distillation of **antimony trichloride**.[3]

Q5: My **antimony trichloride** has been exposed to air and has formed a white solid. What is this and can it be reversed?

Antimony trichloride is hygroscopic and reacts with moisture in the air to form antimony oxychloride (SbOCl), a white solid, and hydrochloric acid (HCl).[3][6] This hydrolysis can be reversed by dissolving the material in concentrated hydrochloric acid to convert the antimony oxychloride back to **antimony trichloride**.[1] The resulting solution can then be distilled to obtain pure, anhydrous **antimony trichloride**.[1]

Troubleshooting Guides

Issue 1: Product from a synthesis is contaminated with antimony pentachloride.

Symptoms:

- The **antimony trichloride** product has a yellow or brown color.[2]
- The melting point of the solid product is lower than the expected 73°C.[2]

Root Cause:

- Excess chlorine was used during the synthesis of **antimony trichloride** from antimony metal and chlorine gas.[1]
- Oxidizing conditions were present during the synthesis or storage.

Solution: Chemical Reduction and Fractional Distillation

This procedure involves two main steps: the reduction of SbCl_5 to SbCl_3 using metallic antimony, followed by purification via fractional distillation.

Experimental Protocol:

Part A: Chemical Reduction

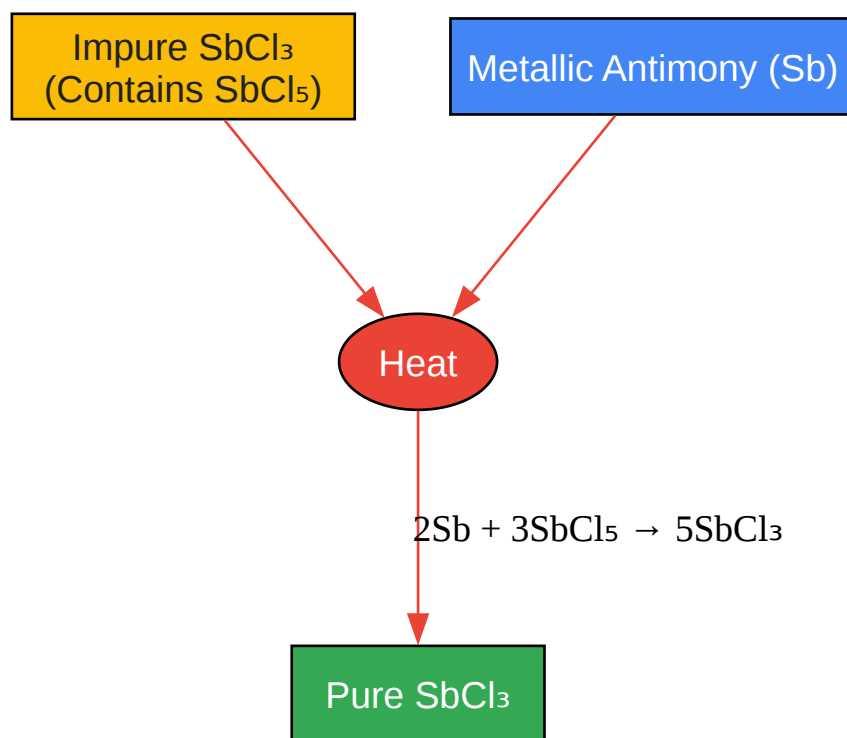
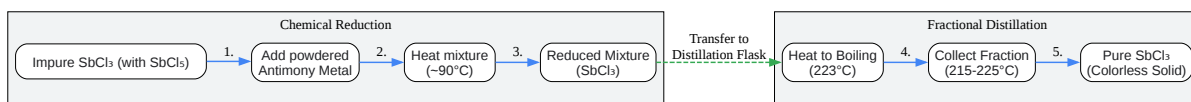
- Setup: In a fume hood, assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent hydrolysis.
- Reagents: To the round-bottom flask, add the impure **antimony trichloride**. For every 100g of impure SbCl_3 , add approximately 5-10g of powdered antimony metal.[4]
- Heating: Gently heat the mixture with agitation. The antimony pentachloride will react with the excess metallic antimony to form **antimony trichloride**. [4] A temperature of around 90°C can be maintained for a few hours to ensure the reaction goes to completion.[4]

Part B: Fractional Distillation

- Distillation: After the reduction step, increase the temperature to begin the distillation.
- Fraction Collection: Collect the fraction that distills between 215°C and 225°C.[5] This fraction will be high-purity **antimony trichloride**. [5] Discard any initial lower-boiling fractions and the higher-boiling residue.

- **Product Handling:** The purified **antimony trichloride** will solidify in the receiving flask. It should be a colorless, crystalline solid. Due to its hygroscopic nature, it should be handled and stored in a dry, inert atmosphere (e.g., in a desiccator or glove box).[3]

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sciencemadness Discussion Board - Making Antimony Trichloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3367736A - Process for production of antimony trichloride - Google Patents [patents.google.com]
- 3. Antimony trichloride | SbCl₃ | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2102737A - Preparation of antimony chlorides - Google Patents [patents.google.com]
- 5. US3944653A - Process for preparing high purity antimony trichloride and antimony oxide from stibnite ores - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [How to remove antimony pentachloride impurities from antimony trichloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158539#how-to-remove-antimony-pentachloride-impurities-from-antimony-trichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com